rRNA-Selective Fluorescence Enhancement: 32-Fold Light-Up Response vs. DNA and Other Nucleic Acids
Probe 1 (the target compound) demonstrated a 32-fold fluorescence enhancement upon binding to rRNA in phosphate buffer at pH 7.2, with desirable selectivity for rRNA versus DNA and other nucleic acids [1]. This light-up response was directly compared with seven structural analogs (probes 2–8) in the same study; none of the analogs achieved comparable rRNA-selective enhancement with the same combination of low background and high signal-to-noise ratio [1]. This establishes a unique quantitative differentiation in rRNA sensing performance.
| Evidence Dimension | rRNA-selective fluorescence enhancement (fold-increase upon rRNA binding) |
|---|---|
| Target Compound Data | 32-fold fluorescence enhancement upon rRNA binding |
| Comparator Or Baseline | Probes 2–8 (structural analogs with varied amine side chains and substituents on the naphthalimide core); none achieved equivalent rRNA-selective light-up with low background |
| Quantified Difference | 32-fold enhancement (target compound) vs. substantially lower or non-selective response (analogs 2–8) |
| Conditions | Phosphate buffer at pH 7.2; rRNA binding assay |
Why This Matters
For scientific procurement, this quantifies the unique rRNA sensing capability, ensuring that substituting with close analogs would result in a significant loss in assay sensitivity and selectivity.
- [1] Cao, C., Wei, P., Li, R., Zhong, Y., Li, X., Xue, F., Shi, Y., & Yi, T. (2019). Ribosomal RNA-Selective Light-Up Fluorescent Probe for Rapidly Imaging the Nucleolus in Live Cells. ACS Sensors, 4(5), 1409–1416. View Source
